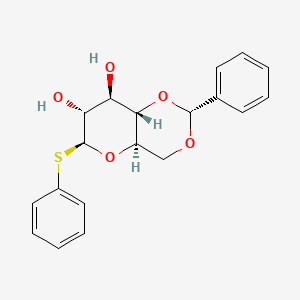
Phényl 4,6-O-benzylidène-1-thio-β-D-glucopyranoside
Vue d'ensemble
Description
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a chemical compound with the molecular formula C19H20O5S and a molecular weight of 360.42 g/mol . It is a protected glucopyranoside, which means it is used as a building block in the synthesis of complex carbohydrates . This compound is characterized by the presence of a phenyl group, a benzylidene acetal, and a thio group attached to the glucopyranoside ring.
Applications De Recherche Scientifique
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications:
Méthodes De Préparation
One common method for preparing this compound is through the reaction of a glucopyranoside derivative with benzaldehyde in the presence of an acid catalyst, such as fluoroboric acid . The reaction conditions typically involve heating the mixture to facilitate the formation of the benzylidene acetal. The product can be purified by crystallization or precipitation .
Analyse Des Réactions Chimiques
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside involves its role as a protected glucopyranoside. The benzylidene acetal and thio group protect the glucopyranoside ring from unwanted reactions during synthetic processes. This allows for selective reactions at other positions on the molecule, facilitating the synthesis of complex carbohydrates and glycoconjugates .
Comparaison Avec Des Composés Similaires
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside can be compared with other similar compounds, such as:
Phenyl 4,6-O-Benzylidene-1-thio-alpha-D-mannopyranoside: This compound has a similar structure but differs in the configuration of the sugar ring.
Methyl 4,6-O-Benzylidene-alpha-D-glucopyranoside: This compound lacks the thio group and has a methyl group instead of a phenyl group.
The uniqueness of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside lies in its specific combination of protecting groups, which makes it particularly useful in the synthesis of complex carbohydrates and glycoconjugates .
Propriétés
IUPAC Name |
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIQCYVYFGHSI-UPGMHYFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)O[C@@H](O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431331 | |
| Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87508-17-6 | |
| Record name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















